6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid

Description

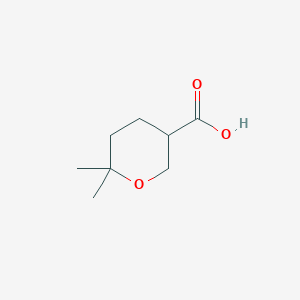

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid is a bicyclic organic compound featuring a fully saturated tetrahydropyran ring substituted with two methyl groups at the 6-position and a carboxylic acid group at the 3-position. Its structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

6,6-dimethyloxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-6(5-11-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOGISLWWSNCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884203-50-2 | |

| Record name | 6,6-dimethyloxane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Functionalization of Hexanedione Precursors

A common synthetic approach starts from 6,6-dimethyl-1,3-hexanedione or related diketone precursors. The key step involves cyclization to form the tetrahydropyran ring, followed by oxidation or functional group transformation to install the carboxylic acid at the 3-position.

- Reaction Conditions: This method typically employs acid or base catalysis to promote intramolecular cyclization under controlled temperature (often ambient to moderate heating).

- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids can facilitate ring closure.

- Advantages: This route allows for relatively straightforward access to the tetrahydropyran core with methyl substitution already in place.

- Limitations: Requires careful control of reaction conditions to avoid side reactions or over-oxidation.

Multi-Step Synthesis via Alkyne Intermediates and Palladium Catalysis

A detailed patented method describes a multi-step synthesis involving:

- Step 1: Preparation of 2-methyl-5-hexene-3-yn-2-ol by reaction of 2-methyl-3-butyne-2-ol with bromoethene in the presence of palladium catalysts and metal halides under alkaline conditions (10–35% sodium or potassium hydroxide) at 5–30 °C for 8–15 hours.

- Step 2: Conversion of the alkyne alcohol intermediate to 2,2-dimethyltetrahydropyran-4-one by mercury salt and sulfuric acid catalyzed hydration at 80–110 °C for 10–15 hours.

- Step 3: Oxidation of the tetrahydropyran-4-one intermediate with an oxidant under stirring for 10–15 hours to yield 2,2-dimethyltetrahydropyran-4-carboxylic acid after pH adjustment and filtration.

This method emphasizes the use of palladium catalysis for carbon–carbon bond formation and mercury salts for alkyne hydration, followed by oxidation to the carboxylic acid.

| Step | Reactants/Intermediates | Catalyst/Conditions | Temperature (°C) | Time (hours) | Product |

|---|---|---|---|---|---|

| 1 | 2-methyl-3-butyne-2-ol + bromoethene | Pd catalyst, metal halide, NaOH/KOH (10–35%) | 5–30 | 8–15 | 2-methyl-5-hexene-3-yn-2-ol |

| 2 | Alkyne alcohol + water | Mercury salt, sulfuric acid | 80–110 | 10–15 | 2,2-dimethyltetrahydropyran-4-one |

| 3 | Tetrahydropyran-4-one + oxidant | Stirring, oxygenant | Room temp | 10–15 | 2,2-dimethyltetrahydropyran-4-carboxylic acid |

Synthesis via Spirocyclic Intermediates and Hydrolysis

Another patented synthetic route involves:

- Starting from 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester.

- Reacting with inorganic alkali solutions (sodium hydroxide or potassium hydroxide, 10–35% mass concentration) at room temperature for 10–15 hours.

- Heating the mixture to 95–105 °C followed by acidolysis with 1–3 M hydrochloric acid.

- Extraction and precipitation yield 2,2-dimethyltetrahydropyran-4-formaldehyde intermediate.

- Subsequent oxidation with an oxygenant under stirring for 10–15 hours, filtration, and pH adjustment precipitate the target 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

This method highlights the use of spirocyclic precursors and controlled hydrolysis/oxidation steps to achieve the carboxylic acid functionality.

| Step | Reactants/Intermediates | Conditions | Temperature (°C) | Time (hours) | Product |

|---|---|---|---|---|---|

| 1 | 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester + NaOH/KOH | Stirring, room temp | 25 | 10–15 | Hydrolyzed intermediate |

| 2 | Mixture | Heating + acidolysis (HCl 1–3 M) | 95–105 | — | 2,2-dimethyltetrahydropyran-4-formaldehyde |

| 3 | Formaldehyde intermediate + oxygenant | Stirring | Room temp | 10–15 | 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid |

Industrial Production Considerations

- Continuous Flow Processes: Industrial synthesis may utilize continuous flow reactors to optimize reaction times, temperature control, and catalyst efficiency, improving yield and purity.

- Catalyst Optimization: Use of palladium-based catalysts and mercury salts in controlled amounts enhances selectivity.

- Reaction Parameters: Careful control of pH, temperature, and reaction duration is critical to minimize by-products and maximize recovery.

- Yield: Some methods report overall yields below 20%, indicating room for process optimization.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Catalysts/Conditions | Temperature Range (°C) | Reaction Time (hours) | Yield & Notes |

|---|---|---|---|---|---|

| 1 | 6,6-dimethyl-1,3-hexanedione | Acid or base catalysis for cyclization | Ambient to moderate | Variable | Straightforward ring formation |

| 2 | 2-methyl-3-butyne-2-ol + bromoethene | Pd catalyst, Hg salt, sulfuric acid, oxidants | 5–110 | 8–15 per step | Multi-step, moderate yield |

| 3 | Spirocyclic ethyl ester + NaOH/KOH + HCl + oxygenant | Alkali hydrolysis, acidolysis, oxidation | 25–105 | 10–15 per step | Complex, low overall yield |

| Industrial | Various, continuous flow with optimized catalysts | Pd catalysts, mercury salts, controlled pH/temp | Controlled | Optimized | Improved yield and purity |

Research Findings and Notes

- The palladium-catalyzed alkyne addition and subsequent mercury-catalyzed hydration represent a robust synthetic route with well-defined intermediates.

- The spirocyclic intermediate route, while more complex, offers an alternative pathway but suffers from lower overall yields.

- Oxidation steps are critical and typically require oxygenants under controlled stirring and pH adjustment to isolate the acid product.

- Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and scalability.

- The methyl substitution at the 6-position is preserved throughout the synthetic steps, ensuring the structural integrity of the target compound.

This comprehensive analysis synthesizes data from patent literature and chemical research, providing a professional and authoritative overview of the preparation methods for 6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid. The described methods reflect current state-of-the-art approaches with detailed reaction conditions, catalysts, and procedural steps to guide further research or industrial application.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Biological Activity

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid is an organic compound with a unique molecular structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a carboxylic acid group at the 3rd position, contributing to its reactivity and biological properties. Its molecular formula is , and it is structurally related to other pyran derivatives that exhibit diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focusing on its derivatives showed that compounds containing similar structures demonstrated significant effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it could inhibit cell proliferation, with varying degrees of effectiveness depending on the concentration and type of cancer cell line tested. For instance, certain derivatives showed promising results in reducing viability in breast and lung cancer cells .

The proposed mechanism of action involves the interaction of the carboxylic acid moiety with cellular targets. It is believed that the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells . Additionally, its ability to modulate signaling pathways related to cell growth and apoptosis has been suggested as a key factor in its biological activity.

Case Studies

- Antileishmanial Activity : A study evaluated various compounds including derivatives of this compound for their antileishmanial properties. The findings highlighted that specific modifications to the structure could enhance efficacy against Leishmania species, indicating a potential pathway for drug development .

- Cytotoxicity Testing : In a comparative analysis of several pyran derivatives, this compound was found to exhibit moderate cytotoxicity against human cancer cell lines. The study emphasized the need for further optimization to improve selectivity and reduce toxicity to normal cells .

Data Tables

Scientific Research Applications

Organic Chemistry

6,6-Dimethyltetrahydro-2H-pyran-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : To form ketones or aldehydes.

- Reduction : Converting the carboxylic acid group to an alcohol.

- Substitution reactions : The hydrogen atoms on the tetrahydropyran ring can be replaced with other functional groups.

Biological Studies

The compound is explored for its role in enzyme-catalyzed reactions and metabolic pathways. Its carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing biochemical processes. Research indicates potential applications in:

- Drug synthesis : As a precursor for pharmaceutical compounds.

- Biological activity studies : Investigating interactions with biomolecules.

Industrial Applications

In industry, this compound is utilized as a precursor for various chemicals and materials. Its applications include:

- Production of specialty chemicals : Used in the formulation of fragrances and flavors.

- Chemical manufacturing : Acts as an intermediate in producing other industrially relevant compounds.

Case Study 1: Synthesis of Pharmaceutical Intermediates

Research has demonstrated the use of this compound as an intermediate for synthesizing PDE9 inhibitors. These compounds have shown promise in treating neurological disorders by modulating cyclic GMP levels.

Case Study 2: Enzyme Interaction Studies

Studies have been conducted to evaluate how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggest that it can influence enzyme activity through its structural properties, providing insights into potential therapeutic applications.

Comparison with Similar Compounds

Research Implications

While direct experimental data on this compound is unavailable in the provided evidence, structural parallels suggest:

- Drug Design : The methyl groups could improve membrane permeability in drug candidates, while the saturated ring might reduce metabolic degradation .

- Material Science : Thiopyran analogs demonstrate the impact of heteroatom substitution on material properties, guiding the design of functionalized polymers or catalysts.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.